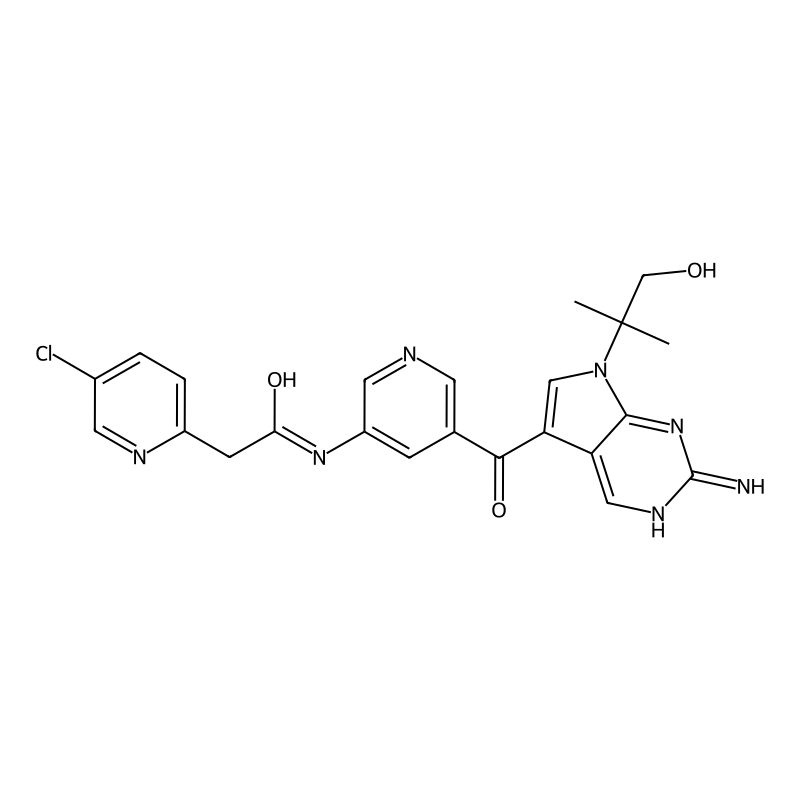N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. This compound features multiple functional groups, including an acetamide and chloropyridine moiety, which contribute to its chemical properties and biological activities. Its structure is characterized by a pyridine ring and a pyrrolo[2,3-d]pyrimidine core, making it an interesting candidate for pharmaceutical applications due to its potential interactions with biological targets.
PF-06273340 acts by inhibiting Trk receptors. Trk receptors are tyrosine kinases, a class of enzymes that play a role in cell signaling. When a signaling molecule binds to the Trk receptor, it triggers the addition of a phosphate group to a tyrosine molecule on the receptor's tail. This phosphorylation event activates various signaling pathways involved in nerve cell growth, differentiation, and survival [].
PF-06273340 binds to the ATP-binding pocket of Trk receptors, preventing ATP (adenosine triphosphate) from binding. ATP is essential for the transfer of the phosphate group during Trk activation. By blocking ATP binding, PF-06273340 disrupts Trk signaling and potentially reduces pain signals [].
Target:
- PF-06273340 inhibits a group of proteins called tropomyosin-related kinases (Trks) specifically Trk A, B, and C. [Source: National Institutes of Health (.gov) on PubChem, Compound Summary for PF-06273340, ]
Mechanism of Action:
- Trks are involved in nerve cell signaling pathways. PF-06273340 works by blocking these pathways, which may help reduce pain signals. [Source: Tocris Bioscience, PF 06273340 Supplier, ]
Advantages for Research:
- PF-06273340 is reported to be potent, selective, and orally bioavailable. [Source: MedchemExpress.com, PF-06273340 | Trk Inhibitor, ]
- It also exhibits what researchers call "peripheral restriction," meaning it may stay primarily in the body's periphery (outer regions) and not reach the central nervous system (CNS) to a large extent. [Source: Tocris Bioscience, PF 06273340 Supplier, ]
Research Focus:
- PF-06273340 is being investigated as a potential treatment for chronic pain conditions. Studies have explored its effects in animal models of inflammatory pain. [Source: National Institutes of Health (.gov) on PubMed Central, Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models, ]
Important Note:
- PF-06273340 is still under investigation. More research is needed to determine its safety and efficacy for pain treatment in humans.
- Nucleophilic Substitution: The presence of the chloropyridine group allows for nucleophilic substitution reactions.
- Acylation Reactions: The acetamide group can undergo acylation, modifying its activity.
- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
These reactions can be utilized to modify the compound for enhanced biological activity or selectivity.
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide has shown promising biological activities, particularly as an inhibitor of certain kinases. Preliminary studies indicate that it may exhibit anti-cancer properties by inhibiting tumor cell proliferation. It has been investigated in clinical trials for its potential therapeutic effects in various conditions, including cancer and other proliferative diseases .
The synthesis of N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide typically involves multi-step organic synthesis techniques:
- Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: Subsequent steps involve introducing the amino and hydroxy groups through selective functionalization.
- Coupling Reactions: The final assembly often includes coupling the pyridine moiety with the acetamide group using standard peptide coupling methods.
These synthetic routes allow for the precise control of stereochemistry and functional group placement.
The primary applications of N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide lie in medicinal chemistry and drug development. It is being explored as a potential therapeutic agent in oncology due to its ability to inhibit specific kinases involved in cancer progression. Additionally, its unique structure makes it a candidate for further modifications to enhance efficacy and reduce side effects.
Interaction studies have demonstrated that N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide can interact with various biological targets:
- Kinase Inhibition: It has been shown to selectively inhibit certain kinases involved in cell signaling pathways.
- Binding Affinity Studies: Techniques such as surface plasmon resonance have been used to study its binding affinity to target proteins.
- Cellular Assays: In vitro assays confirm its effects on cell viability and proliferation in cancer cell lines.
These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| PF 06273340 | Similar core structure | Under investigation for cancer treatment |
| Compound A | Pyridine derivative | Lacks the pyrrolo[2,3-d]pyrimidine core |
| Compound B | Amino acid derivative | Different functional groups affecting solubility |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide stands out due to its intricate structure and potential as a targeted therapeutic agent in oncology.
This compound's multifaceted nature makes it an exciting subject for ongoing research in medicinal chemistry and pharmacology.







